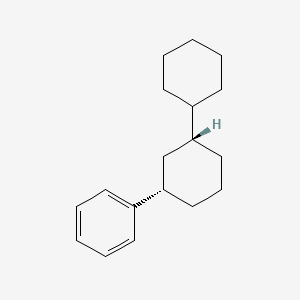

cis-3-Phenyl-1,1'-bi(cyclohexane)

Description

cis-3-Phenyl-1,1'-bi(cyclohexane) is a bicyclic organic compound characterized by two interconnected cyclohexane rings with a phenyl substituent at the cis-3 position. While direct spectroscopic or synthetic data for this compound are absent in the provided evidence, its structural analogs (e.g., substituted cyclohexanes and bicyclic systems) offer insights into its behavior. For instance, conformational analyses of cis-1,3-dimethylcyclohexane () highlight the steric strain caused by substituents in cis positions, suggesting that the phenyl group in cis-3-Phenyl-1,1'-bi(cyclohexane) may similarly affect ring dynamics and stability.

Properties

Molecular Formula |

C18H26 |

|---|---|

Molecular Weight |

242.4 g/mol |

IUPAC Name |

[(1S,3R)-3-cyclohexylcyclohexyl]benzene |

InChI |

InChI=1S/C18H26/c1-3-8-15(9-4-1)17-12-7-13-18(14-17)16-10-5-2-6-11-16/h1,3-4,8-9,16-18H,2,5-7,10-14H2/t17-,18+/m0/s1 |

InChI Key |

ONQUBGYEUGJCEM-ZWKOTPCHSA-N |

Isomeric SMILES |

C1CCC(CC1)[C@@H]2CCC[C@@H](C2)C3=CC=CC=C3 |

Canonical SMILES |

C1CCC(CC1)C2CCCC(C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Photochemical Cycloaddition: One of the methods to synthesize bicyclohexane derivatives involves photochemical [2+2] cycloaddition reactions.

Industrial Production Methods: Industrial production of cis-3-Phenyl-1,1’-bi(cyclohexane) typically involves large-scale hydrogenation processes, where aromatic compounds are converted into their saturated bicyclic counterparts using efficient catalytic systems .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Oxidation: KMnO₄, CrO₃, H₂O₂

Reduction: H₂, Pd/C, Pt/C

Substitution: Halogens (Cl₂, Br₂), alkylating agents (R-X)

Major Products:

Oxidation: Ketones, carboxylic acids

Reduction: Saturated hydrocarbons

Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

cis-3-Phenyl-1,1’-bi(cyclohexane) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cis-3-Phenyl-1,1’-bi(cyclohexane) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to fit into binding sites with high specificity, influencing biological pathways and exerting its effects . The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

Key Observations :

- Steric Effects : The phenyl group in cis-3-Phenyl-1,1'-bi(cyclohexane) likely imposes greater steric strain than methyl groups in cis-1,3-dimethylcyclohexane, reducing conformational flexibility .

- Synthetic Complexity : Unlike cis-A, which is synthesized via a one-pot reaction (), the target compound may require multi-step protocols due to its bicyclic framework.

- Metabolic Pathways : Bicyclic systems like CP-55,940 undergo hydroxylation at side chains (), suggesting that analogous modifications in cis-3-Phenyl-1,1'-bi(cyclohexane) could influence pharmacological profiles.

Physicochemical and Spectroscopic Comparisons

While spectroscopic data for cis-3-Phenyl-1,1'-bi(cyclohexane) are unavailable, studies on related compounds () emphasize the utility of NMR and GC/MS for structural elucidation. For example:

- NMR Trends : In Zygocaperoside (), ¹H-NMR signals for aromatic protons appear at δ 6.8–7.4 ppm, whereas cyclohexane protons resonate near δ 1.0–2.5 ppm. Similar shifts would be expected for cis-3-Phenyl-1,1'-bi(cyclohexane).

- Mass Spectrometry : CP-55,940 metabolites were identified via GC/MS after derivatization (), a method applicable to the target compound’s analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.